

A Comprehensive Spectroscopic Analysis of 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4'-Fluoropropiophenone**

Cat. No.: **B1329323**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **4'-Fluoropropiophenone** (CAS No. 456-03-1), a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **4'-Fluoropropiophenone** in research and development settings.

Molecular Structure

Chemical Formula: C_9H_9FO [1][2][3]

Molecular Weight: 152.17 g/mol [2][3][4]

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4'-Fluoropropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **4'-Fluoropropiophenone**.

Table 1: ^1H NMR Spectroscopic Data for **4'-Fluoropropiophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 (dd)	Doublet of doublets	2H	Aromatic (H-2, H-6)
~7.1 (t)	Triplet	2H	Aromatic (H-3, H-5)
2.99 (q)	Quartet	2H	-CH ₂ -
1.22 (t)	Triplet	3H	-CH ₃

Solvent: CDCl_3 , Frequency: 90 MHz. Data interpreted from publicly available spectra. Chemical shifts are approximate.

Table 2: ^{13}C NMR Spectroscopic Data for **4'-Fluoropropiophenone**

Chemical Shift (δ) ppm	Assignment
~199.0	C=O (Ketone)
~165.5 (d, ^1JCF)	C-F
~133.0	C-1 (Aromatic)
~131.0 (d, ^3JCF)	C-2, C-6 (Aromatic)
~115.5 (d, ^2JCF)	C-3, C-5 (Aromatic)
~31.5	-CH ₂ -
~8.5	-CH ₃

Solvent: CDCl_3 . Data interpreted from publicly available spectra. Chemical shifts are approximate. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4'-Fluoropropiophenone** shows characteristic absorption bands for the carbonyl group and aromatic C-H bonds.

Table 3: Key IR Absorption Bands for **4'-Fluoropropiophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O (Ketone) stretching
~1600, ~1500	Medium-Strong	C=C Aromatic ring stretching
~1230	Strong	C-F stretching
~3000-3100	Medium	Aromatic C-H stretching
~2850-2980	Medium	Aliphatic C-H stretching

Sample preparation: Liquid film or KBr pellet. Data interpreted from typical values for aromatic ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **4'-Fluoropropiophenone**

m/z	Relative Intensity	Assignment
152	High	[M] ⁺ (Molecular ion)[1]
123	100% (Base Peak)	[M - C ₂ H ₅] ⁺ or [FC ₆ H ₄ CO] ⁺ [1]
95	High	[FC ₆ H ₄] ⁺ [1]
75	Medium	[C ₆ H ₄ F - H] ⁺

Ionization method: Electron Ionization (EI) at 75 eV.[\[1\]](#)

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **4'-Fluoropropiophenone** (a liquid at room temperature) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl_3).[\[5\]](#)
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can also reference the residual solvent peak.[\[5\]](#)
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).
- Solvent: CDCl_3 .[\[1\]](#)
- ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.[\[5\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

- As **4'-Fluoropropiophenone** is a liquid, a simple liquid film method can be used.
- A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

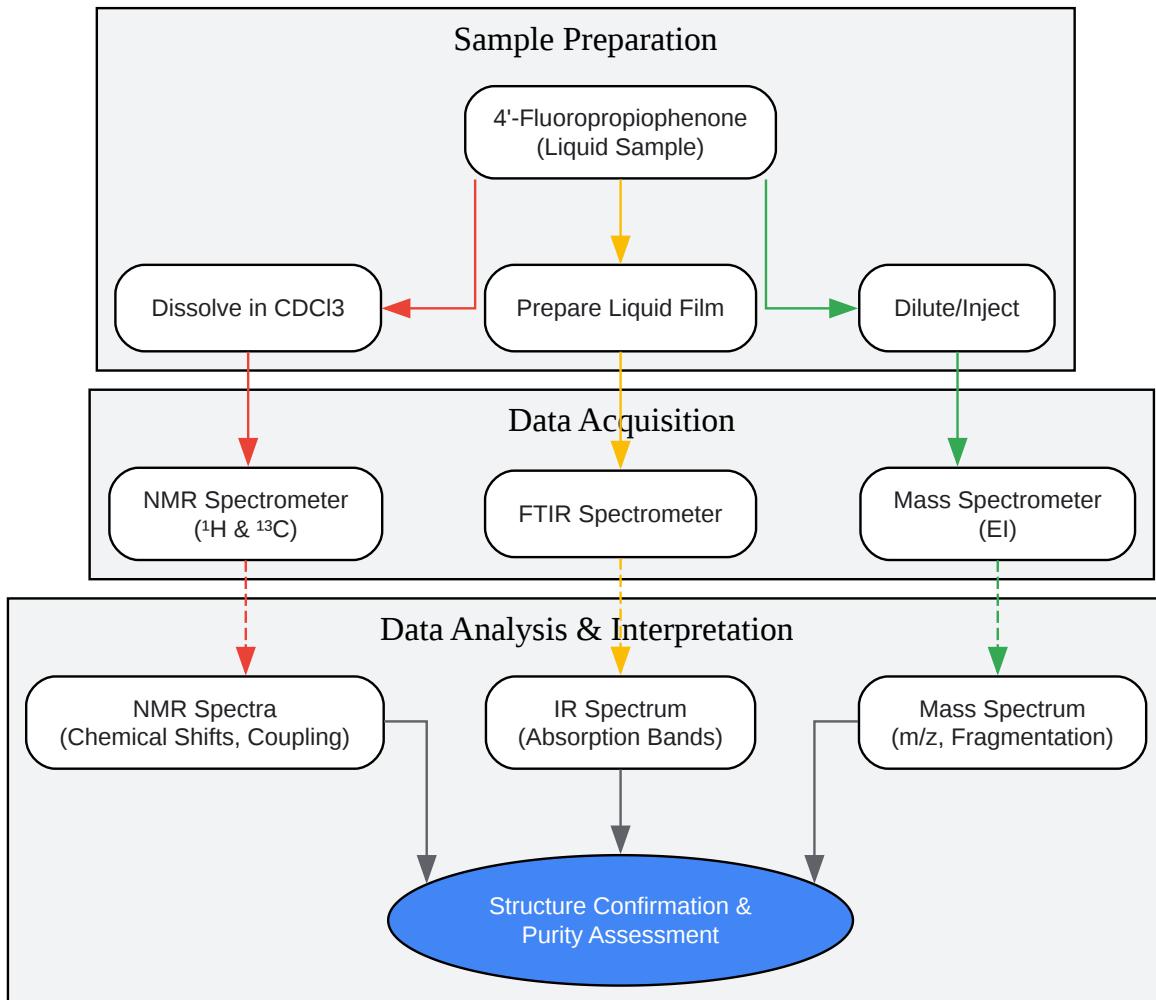
- The plates are pressed together to form a thin film.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is acquired. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).^{[6][7]} The functional group region ($4000\text{--}1200\text{ cm}^{-1}$) and the fingerprint region ($1200\text{--}600\text{ cm}^{-1}$) are then analyzed.^[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization:


- The sample can be introduced via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.^[9]
- Electron Ionization (EI) is a common method for small, volatile molecules like **4'-Fluoropropiophenone**. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

- Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Procedure: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.^{[10][11]}

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4'-Fluoropropiophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Fluoropropiophenone(456-03-1) 1H NMR [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4 -Fluoropropiophenone 98 456-03-1 [sigmaaldrich.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. microbenotes.com [microbenotes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
- 10. GCMS Section 6.11.3 [people.whitman.edu]
- 11. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 4'-Fluoropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329323#spectroscopic-data-nmr-ir-ms-of-4-fluoropropiophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com